2-(Benzyloxy)-6-methoxypyridin-3-amine
Description
2-(Benzyloxy)-6-methoxypyridin-3-amine is a substituted pyridine derivative featuring a benzyloxy group at position 2 and a methoxy group at position 6 of the pyridine ring. Its synthesis typically involves multi-step reactions, including benzyl protection/deprotection and coupling with arylboronic acids under inert conditions .
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
6-methoxy-2-phenylmethoxypyridin-3-amine |
InChI |
InChI=1S/C13H14N2O2/c1-16-12-8-7-11(14)13(15-12)17-9-10-5-3-2-4-6-10/h2-8H,9,14H2,1H3 |
InChI Key |
GDQJLMXHKWXLLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Positioning and Functional Group Variations
The key differentiating factor among pyridin-3-amine derivatives lies in substituent positions and functional groups. Below is a comparative analysis:
Table 1: Substituent Comparison
| Compound Name | Substituent at Position 2 | Substituent at Position 6 | Additional Features |
|---|---|---|---|
| 2-(Benzyloxy)-6-methoxypyridin-3-amine | Benzyloxy (OCH₂C₆H₅) | Methoxy (OCH₃) | Primary amine at position 3 |
| 6-Methoxy-5-methylpyridin-3-amine | None | Methoxy (OCH₃) | Methyl at position 5 |
| 2′-Methoxy-2-methyl[3,3′-bipyridin]-6-amine | Methoxy (OCH₃) | Methyl (CH₃) | Bipyridinyl scaffold |
| 6-(Benzyloxy)-2-methylpyridin-3-amine | Methyl (CH₃) | Benzyloxy (OCH₂C₆H₅) | Benzyloxy at position 6 |
| 5-(2-Methoxypyridin-3-yl)pyridin-2-amine | Methoxy (OCH₃) | None | Bipyridinyl linkage (positions 3 and 2) |
Key Observations :
Pharmacological and Physicochemical Properties
Key Findings :
- Solubility : Methoxy groups improve aqueous solubility (e.g., 6-Methoxy-5-methylpyridin-3-amine: 2.0 mg/mL in water) compared to benzyloxy derivatives .
- Biological Relevance : 2-(Benzyloxy)-6-methoxypyridin-3-amine derivatives show promise in treating mechanical allodynia, likely due to modulation of ion channels or neurotransmitter systems .
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